molecular formula C8H6ClN3O2 B1480128 Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 2091184-12-0

Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B1480128
CAS No.: 2091184-12-0
M. Wt: 211.6 g/mol
InChI Key: YATKNZLLAODCGS-UHFFFAOYSA-N
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Description

Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: Not explicitly provided in evidence) is a heterocyclic compound featuring a fused pyrazole-pyrazine core. The molecule contains a chlorine substituent at position 4 and a methyl ester group at position 2 (Figure 1). This structure serves as a versatile intermediate in medicinal chemistry, enabling further functionalization due to its reactive sites.

Properties

IUPAC Name

methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-6-7(9)10-2-3-12(6)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATKNZLLAODCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CN=C(C2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including phosphoinositide-3 kinase and matrix metalloproteases, which are crucial in cellular signaling and extracellular matrix remodeling, respectively. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the integrated stress pathway, which plays a vital role in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases. Additionally, this compound can alter the expression of specific genes involved in these pathways, thereby impacting cellular responses to stress and injury.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound has been shown to inhibit phosphoinositide-3 kinase, thereby affecting downstream signaling pathways. Additionally, changes in gene expression induced by this compound contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. These studies are essential for determining the safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Specific enzymes, such as cytochrome P450, play a role in the biotransformation of this compound, leading to the formation of active or inactive metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, influencing its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Biological Activity

Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazolo structure with a chlorinated aromatic ring, which enhances its reactivity and potential biological interactions. The molecular formula is C_8H_7ClN_2O_2, with a molecular weight of approximately 188.6 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular pathways:

  • Enzyme Inhibition : This compound acts as an inhibitor of key enzymes such as phosphoinositide-3 kinase (PI3K) and p38 mitogen-activated protein kinase (MAPK), which are crucial in signaling pathways related to inflammation and cancer progression .
  • Gene Expression Modulation : It alters the expression of genes associated with stress responses and injury repair mechanisms, impacting cellular metabolism and survival.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies reveal that it induces apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound activates caspases involved in the apoptotic pathway, leading to increased cell death in malignant cells while sparing normal cells .

Cell Line IC50 (µM) Mechanism
MCF-70.25Caspase activation
MDA-MB-2310.50Apoptosis induction

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting the activity of matrix metalloproteinases (MMPs), which play a role in tissue remodeling during inflammation .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Effects : A study published in PMC demonstrated that methyl 4-chloropyrazolo[1,5-a]pyrazine derivatives showed enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapy agents like cisplatin. The activation of apoptotic pathways was confirmed through caspase assays .
  • Inflammation Modulation : Research indicated that similar compounds could effectively inhibit the PI3K pathway, which is often upregulated in inflammatory diseases. This suggests potential therapeutic applications for conditions such as arthritis and other inflammatory disorders .
  • Mechanistic Insights : Investigations into the biochemical pathways affected by this compound revealed that it influences key signaling cascades involved in cell survival and proliferation, highlighting its potential as a multi-target therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate is characterized by its unique pyrazolo structure and a chlorinated pyrazole ring. The chlorination at the 4-position enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound can be synthesized through various methods, including palladium-catalyzed carbonylation and other electrophilic substitution reactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Compounds similar to this compound have shown promise as antitumor agents. Studies have demonstrated their ability to inhibit tumor cell proliferation in vitro and in vivo.
  • Phosphodiesterase Inhibition : Research has explored its potential as a selective phosphodiesterase inhibitor. This inhibition can lead to increased levels of cyclic nucleotides, which play crucial roles in various signaling pathways related to cognitive function and memory enhancement.
  • Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

Medicinal Chemistry Applications

The structural versatility of this compound allows for the development of novel drug candidates. Its derivatives can be designed to target specific biological pathways or receptors.

Case Studies

  • Cognitive Impairment Treatments : A series of studies focused on developing selective phosphodiesterase inhibitors derived from this compound showed significant improvements in cognitive function in preclinical models.
  • Anticancer Agents : Various derivatives were synthesized and tested for their anticancer properties. One study reported a derivative that inhibited cancer cell growth by inducing apoptosis in specific cancer lines.

Material Science Applications

Beyond medicinal applications, this compound has been investigated for its potential use in material science due to its photophysical properties.

Functional Materials

  • Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it a candidate for use in OLED technology.
  • Photovoltaic Cells : Research is ongoing into its application as a material in solar energy conversion technologies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrazine Core

Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1449598-75-7)
  • Structure : Differs by an ethyl ester (vs. methyl) and a methyl group at position 4.
  • Synthesis : Prepared via nucleophilic substitution or esterification of pyrazolo[1,5-a]pyrazine intermediates .
Methyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 604003-25-0)
  • Structure : Contains a saturated tetrahydro ring and an oxo group at position 4, reducing aromaticity.
  • Implications : The loss of aromaticity may alter electronic properties and biological activity compared to the fully aromatic parent compound .
Methyl 3-Formylpyrazolo[1,5-a]pyrazine-4-carboxylate (CAS: 2567502-25-2)
  • Structure : Features a formyl group at position 3, introducing an electrophilic site for further reactions.
  • Utility : The formyl group enables condensation reactions, useful in creating Schiff bases or hydrazones .

Analogues with Different Heterocyclic Cores

Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate (HBSC-11)
  • Structure : Replaces pyrazine with a pyridine ring, altering the heteroatom arrangement.
  • Activity : Demonstrates anti-HBV activity by reducing viral DNA and antigen levels, likely due to siRNA-like effects .
  • Comparison : The pyridine core may enhance metabolic stability compared to pyrazine-based compounds .
Pyrazolo[1,5-a]pyrimidine Derivatives
  • Structure : Fuses pyrazole with pyrimidine instead of pyrazine.
  • Activity : Exhibits anti-inflammatory and analgesic properties, with substituents like morpholine or indole enhancing selectivity for protein kinases .
  • Synthesis : Often synthesized via Michael addition or cyclization reactions .
Pyrazolo[1,5-a]quinoxaline Derivatives
  • Structure: Larger fused quinoxaline ring system.
  • Activity : Acts as TLR7 antagonists with IC₅₀ values of 8.2–10 µM. Alkyl chains (e.g., butyl) at specific positions optimize potency .

Table 1: Reaction Yields Based on Substituents

Substituent at Position 4 Reaction Type Yield (%) Reference
Chlorine Nucleophilic substitution 93
Methoxycarbonyl Carbene insertion 71
Cyano Carbene insertion 50

Physicochemical Properties

  • Molecular Weight : ~225–240 g/mol for most derivatives.
  • Stability : Electron-withdrawing groups (e.g., Cl, COOMe) enhance stability against nucleophilic attack .

Preparation Methods

Nucleophilic Substitution of 4-Chloropyrazolo[1,5-a]pyrazine

A key step in the preparation of methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate involves nucleophilic substitution at the 4-chloro position of the pyrazolo[1,5-a]pyrazine ring.

  • Procedure : 4-Chloropyrazolo[1,5-a]pyrazine is reacted with sodium methoxide in anhydrous methanol at room temperature for 4 hours. The sodium methoxide solution is prepared by dissolving sodium metal in anhydrous methanol.
  • Workup : After completion, ammonium chloride solution is added, and methanol is removed under reduced pressure. The aqueous phase is extracted with dichloromethane, and the organic extracts are evaporated to dryness. The residue is purified by sublimation under vacuum (0.1 Torr, 90 °C oil bath temperature).
  • Yield and Characterization : This method affords the 4-methoxy derivative in 93% yield as a white solid with melting point 85–86 °C. The product is confirmed by ^1H NMR and ^13C NMR spectroscopy, showing characteristic chemical shifts consistent with the methyl ester and pyrazolo[1,5-a]pyrazine structure.
Step Conditions Yield (%) Product Description
Nucleophilic substitution Na in MeOH, r.t., 4 h 93 4-Methoxypyrazolo[1,5-a]pyrazine (white solid)

Carbene Insertion Reaction for Functionalization

The 4-chloropyrazolo[1,5-a]pyrazine core can be functionalized via carbene insertion into the C–H bond using silylformamidine:

  • Reaction Conditions : Mixing 4-chloropyrazolo[1,5-a]pyrazine with 1.5 equivalents of silylformamidine without solvent at room temperature for 4 days results in clean insertion with over 90% yield.
  • Temperature Optimization : Elevated temperatures of 70–90 °C can shorten reaction times to about 10 hours.
  • Substituent Effects : Electron-withdrawing groups on the pyrazolo ring accelerate the reaction, allowing shorter reaction times and higher yields. For example, 4-methoxycarbonyl derivatives react in 30 minutes at 90 °C with 71% yield, while 4-cyano derivatives react at room temperature with 50% yield.
Entry Substrate Temp (°C) Time Yield (%) Notes
1 4-Chloropyrazolo[1,5-a]pyrazine 25 4 days >90 Room temperature, solvent-free
2 4-Chloropyrazolo[1,5-a]pyrazine 70–90 10 hours High Faster reaction at elevated T
3 4-Methoxycarbonyl derivative 90 30 minutes 71 Electron-withdrawing group
4 4-Cyano derivative 25 2 days 50 Electron-withdrawing group

Oxidative Cyclization Using Molecular Oxygen

A related synthetic strategy for constructing pyrazolo[1,5-a]pyridine derivatives, which are structurally related to pyrazolo[1,5-a]pyrazines, involves oxidative cyclization:

  • Starting Materials : N-amino-2-iminopyridines and cyclic β-diketones.
  • Reaction Conditions : The mixture is stirred in ethanol with acetic acid (6 equivalents) under an oxygen atmosphere at 130 °C for 18 hours.
  • Mechanism : The enol form of the β-dicarbonyl compound adds nucleophilically to the amino-imino pyridine, followed by oxidative dehydrogenation driven by molecular oxygen, cyclization, and dehydration to yield the pyrazolo[1,5-a]pyridine core.
  • Yields : This method achieves yields up to 94% under oxygen atmosphere, with lower yields under air or inert gas, confirming the critical role of oxygen in the oxidative step.

Though this method is for pyrazolo[1,5-a]pyridines, it demonstrates the importance of molecular oxygen and acid catalysis in related heterocyclic syntheses.

General Notes on Purification and Characterization

  • Purification : Sublimation under reduced pressure and recrystallization from appropriate solvents are commonly employed to purify the products.
  • Characterization : Products are typically characterized by melting point determination, ^1H and ^13C NMR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 4-Chloropyrazolo[1,5-a]pyrazine + NaOMe in MeOH, r.t., 4 h 93 Sublimation purification; white solid product
Carbene insertion 4-Chloropyrazolo[1,5-a]pyrazine + silylformamidine, 25–90 °C, 10 h–4 days 50–90+ Electron-withdrawing substituents accelerate reaction
Oxidative cyclization (related) N-amino-2-iminopyridines + β-diketones, O2 atmosphere, 130 °C, 18 h Up to 94 Acid catalyzed; oxygen critical for oxidation

Q & A

Q. What are the optimal synthetic conditions for preparing Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate and its derivatives?

The compound and its derivatives can be synthesized via nucleophilic substitution, electrophilic halogenation, or carbene insertion reactions. For example, methyl carboxylate derivatives (e.g., 2c ) are synthesized by bromination with N-bromosuccinimide (NBS) in acetonitrile or nitration with HNO₃ in H₂SO₄ at 0°C . Solvent-free reactions with silylformamidine at elevated temperatures (70–90°C) yield high-purity products (>90%) through carbene insertion into C–H bonds . Electron-withdrawing substituents (e.g., nitro, cyano) accelerate reaction rates, enabling room-temperature synthesis in some cases .

Q. Which analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

  • Elemental analysis for verifying empirical formulas (e.g., C, H, N content) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weights (e.g., [M + H]+ peaks) .
  • Melting point determination and ¹H/¹³C NMR for structural elucidation .
  • X-ray crystallography for resolving complex substitution patterns, though not explicitly detailed in the evidence, is inferred from analogous studies.

Q. How can substituent effects at the 4-position be systematically studied?

Replace the chloro group at position 4 with methoxy, methoxycarbonyl, or cyano groups via nucleophilic substitution (e.g., using sodium methoxide) . Monitor reaction kinetics via HPLC or TLC to assess how electron-withdrawing/donating groups influence reactivity. For instance, methoxycarbonyl derivatives (2c ) react 3x faster than methoxy analogs (2b ) under identical conditions .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence carbene insertion reactions at position 3?

Electron-withdrawing groups (EWGs) at position 4 polarize the heterocyclic core, enhancing electrophilicity at position 3. This facilitates carbene insertion with silylformamidine, as seen in the 71% yield for nitro-substituted derivatives (2g ) versus 58% for methoxy analogs (2b ) . Computational studies (DFT) are recommended to map electronic effects on transition states.

Q. What strategies mitigate low yields in aminal formation during derivatization?

Low yields in aminal synthesis (e.g., 3c ) often arise from steric hindrance or insufficient activation. Solutions include:

  • Increasing reaction temperature (e.g., 70°C for 48 hours) .
  • Using excess silylformamidine (1.5–2.0 equiv) to drive equilibrium.
  • Introducing EWGs to enhance electrophilicity at the reaction site .

Q. How can hydrogenation of the pyrazine ring alter reactivity or biological activity?

Hydrogenated analogs (e.g., ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate) are synthesized via catalytic hydrogenation. These derivatives exhibit distinct electronic profiles, potentially enhancing binding to biological targets like the RSV polymerase, as seen in compound 29 (65% yield) . Comparative studies using XRD or docking simulations can clarify structure-activity relationships.

Q. What methodologies enable the synthesis of polyhalogenated derivatives for cross-coupling reactions?

Sequential halogenation is achieved via iodination of bromo-chloro precursors (e.g., 2j → 2i ) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) . These polyhalogenated derivatives serve as intermediates for Suzuki-Miyaura or Ullmann couplings, enabling access to diverse aryl/heteroaryl-functionalized analogs.

Methodological Resources

  • Synthetic Protocols : and provide step-by-step procedures for halogenation, nitration, and carbene insertion .
  • Biological Screening : Follow protocols from , where pyrazolo[1,5-a]pyrimidine derivatives were tested for antiproliferative activity using HEPG2-1 cell lines and MTT assays .
  • Troubleshooting : Refer to solvent-free reaction optimization in for minimizing byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 2
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Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate

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